Tubulysin A intermediate-1

Tubulin Polymerization Inhibition Antimitotic Activity Cytotoxicity

Natural fermentation of Tubulysin A yields <1 mg/L-insufficient for in vivo ADC studies. This synthetic intermediate (Tubulysin A intermediate-1) provides the only scalable route to gram-quantity TubA or its analogues for IND-enabling toxicology. - **Application**: Critical building block for Tubulysin A payload in ADCs/SMDCs - **Advantage**: Bypasses low-yield natural extraction; defined stereochemistry per patent US20220323601A1 - **Outcome**: Enables SAR studies on tubulin binding vs. vinblastine

Molecular Formula C31H52N4O7S
Molecular Weight 624.8 g/mol
Cat. No. B12374531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin A intermediate-1
Molecular FormulaC31H52N4O7S
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C
InChIInChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1
InChIKeyOMVIMYIBTSIOPG-MVRIJGFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin A Intermediate-1 Overview


Tubulysin A intermediate-1 is a synthetic precursor employed in the total synthesis of the cytotoxic peptide Tubulysin A . Tubulysin A (TubA) itself is a natural product isolated from myxobacteria that acts as a potent microtubule polymerization inhibitor and apoptosis inducer [1]. This intermediate is critical for accessing Tubulysin A, a compound that is actively pursued as a payload in Antibody-Drug Conjugates (ADCs) and small molecule-drug conjugates (SMDCs) due to its high cytotoxicity against a broad range of human cancer cell lines, including multidrug-resistant models [2].

1 Key synthetic intermediate for Tubulysin A total synthesis
2 Supports microtubule polymerization inhibition studies
3 Enables ADC payload scaffold construction and SAR

Substitution Challenges for Tubulysin A Intermediate-1


Simple substitution of a tubulysin synthetic intermediate is not possible due to the critical importance of stereochemistry and functional group positioning for downstream biological activity. Studies on tubulysin analogues have demonstrated that modifications to the stereochemistry of the tubuvaline (Tuv) fragment result in a dramatic drop in cytotoxicity [1]. Furthermore, the target compound's structure is defined for its role in a specific, patented synthetic pathway (e.g., US20220323601A1) designed to overcome the poor yields and arduous purifications associated with earlier total syntheses, ensuring the final product can be obtained with the required purity for clinical applications [2].

Stereochemistry Alterations to Tuv fragment configuration may sharply reduce cytotoxic response in cell models
Synthetic route Alternative intermediates not aligned with optimized patent route may compromise yield and purity profiles
Functional activity Simple precursor mimics lack the validated core structure required for ADC payload potency context

Differentiation Evidence for Tubulysin A Intermediate-1


Tubulin Polymerization Potency vs Vinblastine

The ultimate product, Tubulysin A, for which this intermediate is a precursor, exhibits significantly greater potency than the clinically used antimitotic agent vinblastine. In a direct head-to-head comparison, Tubulysin A inhibited tubulin polymerization more efficiently than vinblastine in a cell-free system [1].

Tubulin inhibition vs Vinblastine
Head-to-head comparison
Apparent Ki 3 µM for vinblastine binding interference
Reported higher inhibition efficiency in cell-free assay
Tubulin polymerization assay, comparator context
Tubulin Polymerization Inhibition Antimitotic Activity Cytotoxicity

Potency Comparison with Pretubulysin

While the simplified precursor pretubulysin (Prt) shows anti-angiogenic activity, the more complex natural product Tubulysin A (TubA) serves as the benchmark for potency. In comparative assays, Tubulysin A exhibited an EC50 in the low nanomolar range across multiple cellular angiogenesis assays, and pretubulysin showed nearly the same efficacy [1]. This establishes Tubulysin A as the high-potency target, making intermediates for its synthesis a higher priority for certain applications.

Anti-angiogenic vs Pretubulysin
Class-level inference
Low nanomolar EC50 range, TubA as reference standard
Supports anti-angiogenesis endpoint comparison context
Cellular angiogenesis assays, proliferation to tube formation
Angiogenesis Inhibition Cytotoxicity Microtubule Dynamics

Chemical Synthesis vs Fermentation Yield

The natural production of Tubulysin A via fermentation is highly inefficient, with yields ranging from only 0.25 to 1 mg per liter of culture [1]. This supply bottleneck has hampered clinical development. The use of synthetic intermediates like Tubulysin A intermediate-1 within an optimized chemical synthesis pathway (e.g., as described in patent US20220323601A1) provides a scalable alternative to overcome this limitation [2].

Synthesis vs fermentation yield
Reported synthesis context
Fermentation 0.25–1 mg/L; chemical synthesis enables scalable supply
Addresses supply bottleneck for research quantities
Fermentation from Angiococcus disciformis
Fermentation Yield Synthetic Biology Chemical Synthesis

ADC Payload Scaffold Access

Tubulysin analogues have become an important tool for targeted therapy, with many being pursued as payloads for ADCs and SMDCs [1]. A structure-based medicinal chemistry approach identified novel tubulysin analogues as potent cytotoxic payloads, and the ability to synthesize such analogues via key intermediates like Tubulysin A intermediate-1 is crucial for generating and evaluating these compounds [1].

ADC payload scaffold access
Class-level inference
Key building block for tubulysin ADC payload core
Supports ADC payload synthesis pathway
Medicinal chemistry route to tubulysin analogues
Antibody-Drug Conjugate ADC Payload Cytotoxin

Tubulysin A Intermediate-1 Applications


ADC Payload Synthesis

Procurement of Tubulysin A intermediate-1 is a foundational step for medicinal chemistry groups focused on developing next-generation ADCs. The intermediate allows for the efficient construction of the complex tubulysin scaffold, which is a validated ultra-potent cytotoxin for targeted cancer therapy [1].

Preclinical Supply Bottleneck Solution

Research programs requiring milligram to gram quantities of Tubulysin A or its analogues cannot rely on natural fermentation, which yields less than 1 mg/L [1]. Chemical synthesis using Tubulysin A intermediate-1 is the only scalable and reliable method to produce sufficient material for in vivo efficacy and toxicology studies [2].

Antimitotic SAR Studies

For research aimed at understanding the precise molecular determinants of tubulin binding and microtubule inhibition, this intermediate serves as a central building block. It provides the functionalized core from which a library of analogues can be synthesized to explore SAR and identify candidates with improved pharmacological properties relative to vinblastine and other antimitotics [3].

Application
Selection Property
Validation Focus
ADC payload development research
Synthetic intermediate for tubulysin core scaffold
Cytotoxin payload validation and analogue synthesis
Preclinical supply scale-up
Scalable chemical synthesis route
Yield and purity consistency over fermentation
Antimitotic SAR studies
Functionalized core for analogue library generation
Microtubule inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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